molecular formula C24H14F6N2O2 B13740044 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione

5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione

Cat. No.: B13740044
M. Wt: 476.4 g/mol
InChI Key: DTCVMAUWQZZRJC-UHFFFAOYSA-N
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Description

5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to introduce the trifluoromethyl groups and the dihydroquinoacridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate various chemical reactions. The dihydroquinoacridine core plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione stands out due to its unique combination of trifluoromethyl groups and the dihydroquinoacridine core. Similar compounds include:

    3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in synthesizing various derivatives.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organocatalysis

These compounds share some structural similarities but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C24H14F6N2O2

Molecular Weight

476.4 g/mol

IUPAC Name

5,12-dimethyl-2,9-bis(trifluoromethyl)quinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C24H14F6N2O2/c1-31-17-5-3-11(23(25,26)27)7-13(17)21(33)15-10-20-16(9-19(15)31)22(34)14-8-12(24(28,29)30)4-6-18(14)32(20)2/h3-10H,1-2H3

InChI Key

DTCVMAUWQZZRJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)C(F)(F)F

Origin of Product

United States

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